

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne molecular structure

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Compound of Interest

Compound Name: 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

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An In-depth Technical Guide on **1-Hydroxy-6,6-dimethyl-2-heptene-4-yne**

Abstract

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a key chemical intermediate, primarily recognized for its role in the synthesis of pharmacologically active molecules. This document provides a comprehensive overview of its molecular structure, chemical properties, and synthesis. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide details a known synthetic protocol and contextualizes the compound's relevance as a precursor in the production of terbinafine-related compounds.

Molecular Structure and Properties

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, with the chemical formula $C_9H_{14}O$, is an organic molecule featuring a hydroxyl group, a carbon-carbon double bond (alkene), and a carbon-carbon triple bond (alkyne).^[1] The presence of these functional groups makes it a versatile building block in organic synthesis. The stereochemistry of the double bond is typically in the (E)-configuration in synthetic routes leading to certain pharmaceutical intermediates.

Chemical Identifiers

Identifier	Value
IUPAC Name	(2E)-6,6-dimethylhept-2-en-4-yn-1-ol
Molecular Formula	C ₉ H ₁₄ O
CAS Number	173200-56-1[2]
PubChem CID	11051719[1]

Physicochemical Properties

Property	Value
Molecular Weight	138.21 g/mol
Appearance	Liquid[3]
Purity	Typically >95%[3]

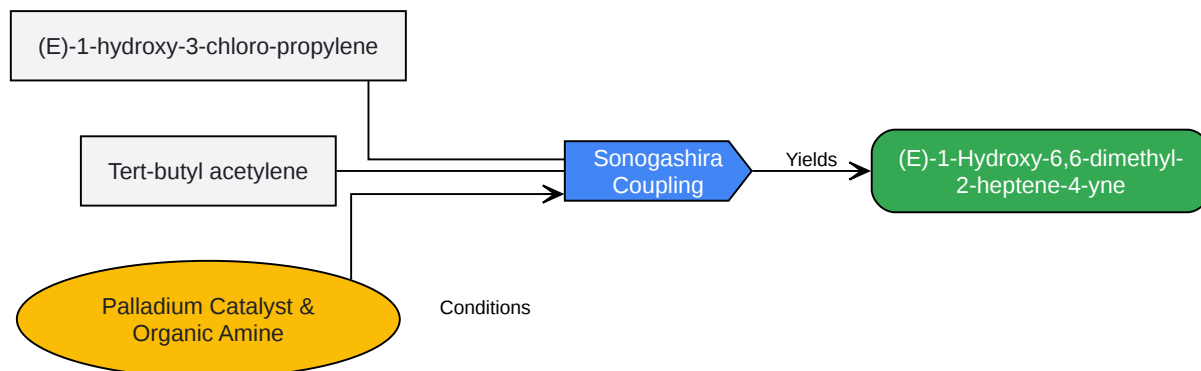
Note: Detailed experimental data on properties like boiling point, melting point, and density are not consistently reported in publicly available literature.

Synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

The synthesis of (E)-**1-Hydroxy-6,6-dimethyl-2-heptene-4-yne** can be achieved via a Sonogashira coupling reaction. This method is outlined in patent literature describing the preparation of intermediates for the antifungal drug Terbinafine.[4]

Synthetic Workflow

The synthesis involves the coupling of an alkenyl halide with a terminal alkyne, catalyzed by a palladium complex.



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Caption: Synthetic workflow for **1-Hydroxy-6,6-dimethyl-2-heptene-4-yne**.

Experimental Protocol: Sonogashira Coupling

The following is a representative protocol based on the principles described in the synthesis of related compounds.[4]

- **Reaction Setup:** A reaction vessel is charged with (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene as the starting materials.[4]
- **Catalyst System:** A palladium catalyst (e.g., a palladium-phosphine complex) and a copper(I) co-catalyst (e.g., cuprous iodide) are added. An organic amine (e.g., triethylamine) is used as the base and solvent.[4][5]
- **Reaction Conditions:** The reaction mixture is stirred at a controlled temperature, typically ranging from ambient to slightly elevated temperatures (e.g., 40°C), for a period of 10 to 50 hours.[5]
- **Work-up and Purification:** Upon completion, the reaction mixture is typically washed with dilute aqueous solutions (e.g., dilute ammonia water) to remove the amine hydrochloride salt and other water-soluble impurities.[5] The organic layer is then dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by methods

such as vacuum distillation or column chromatography to yield pure (E)-**1-Hydroxy-6,6-dimethyl-2-heptene-4-yne**.

Role in Pharmaceutical Synthesis

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a valuable intermediate in the synthesis of N-Desmethyl Terbinafine, which is a metabolite of the widely used antimycotic drug, Terbinafine. [2] Terbinafine functions by inhibiting squalene epoxidase, an enzyme involved in the fungal ergosterol biosynthesis pathway.

Synthetic Pathway to Terbinafine Intermediate

The hydroxyl group of **1-Hydroxy-6,6-dimethyl-2-heptene-4-yne** serves as a handle for further functionalization, such as conversion to a leaving group (e.g., a chloride) to facilitate subsequent nucleophilic substitution reactions in the total synthesis of Terbinafine and its analogues.



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Caption: Role as an intermediate in the synthesis of Terbinafine.

Protocol: Chlorination

A general procedure for the chlorination of **1-Hydroxy-6,6-dimethyl-2-heptene-4-yne** to form the corresponding chloride is as follows:[4]

- **Dissolution:** (E)-**1-Hydroxy-6,6-dimethyl-2-heptene-4-yne** is dissolved in a non-polar solvent such as hexane.[4]
- **Cooling:** The solution is cooled to a low temperature (e.g., 0-10°C).
- **Addition of Chlorinating Agent:** A chlorinating agent, such as thionyl chloride (SOCl₂) or a Vilsmeier reagent (prepared from reagents like oxalyl chloride and DMF), is added dropwise

while maintaining the low temperature.[4]

- **Reaction Monitoring:** The reaction is monitored for completion using a suitable analytical technique, such as Gas Chromatography (GC).
- **Quenching and Extraction:** Once the starting material is consumed, the reaction is quenched by carefully adding it to ice-cold water. The product is then extracted into the organic layer.
- **Purification:** The organic layer is washed, dried, and concentrated under reduced pressure to yield (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne.[4]

Spectroscopic Characterization (Predicted)

While specific, detailed spectroscopic data for **1-Hydroxy-6,6-dimethyl-2-heptene-4-yne** is not readily available in peer-reviewed literature, its structure allows for the prediction of key signals that would be observed in standard analytical experiments.

General Analytical Protocols

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform- d (CDCl_3). Tetramethylsilane (TMS) would serve as the internal standard.
- **Infrared (IR) Spectroscopy:** An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The neat liquid sample would be analyzed between thin salt plates (e.g., NaCl or KBr).
- **Mass Spectrometry (MS):** Mass spectral data would be collected using a mass spectrometer, likely with an electron ionization (EI) source coupled with a Gas Chromatograph (GC-MS) for separation and identification.

Expected Spectroscopic Features

Technique	Expected Signals/Features
^1H NMR	- Signal for the hydroxyl proton (-OH), typically a broad singlet. - Signals for the vinyl protons (-CH=CH-), showing characteristic coupling constants for the (E)-isomer. - Signal for the methylene protons adjacent to the hydroxyl group (-CH ₂ OH). - A sharp singlet for the nine equivalent protons of the tert-butyl group (-CH ₃) ₃ .
^{13}C NMR	- Signals for the sp-hybridized carbons of the alkyne (-C≡C-). - Signals for the sp ² -hybridized carbons of the alkene (-CH=CH-). - Signal for the carbon of the tert-butyl group and the quaternary carbon it is attached to. - Signal for the carbon bearing the hydroxyl group (-CH ₂ OH).
IR	- A broad absorption band around 3300-3400 cm ⁻¹ corresponding to the O-H stretching of the alcohol. - A sharp, weak absorption band around 2200-2250 cm ⁻¹ for the C≡C stretching of the alkyne. - An absorption band around 1650-1680 cm ⁻¹ for the C=C stretching of the alkene. - A strong absorption around 960-980 cm ⁻¹ would confirm the trans (E) configuration of the double bond.
Mass Spec	- A molecular ion peak (M ⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of a methyl group (M-15) and the stable tert-butyl cation.

This guide provides a foundational understanding of **1-Hydroxy-6,6-dimethyl-2-heptene-4-yne**, summarizing its structure, synthesis, and significance as a pharmaceutical intermediate.

Further experimental investigation would be required to fully characterize its physicochemical and toxicological properties.

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